molecular formula C15H12F5NO2S B2867526 2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide CAS No. 2180764-92-3

2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide

Cat. No.: B2867526
CAS No.: 2180764-92-3
M. Wt: 365.32
InChI Key: JBXYEIGCJAHTEB-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by:

  • A benzenesulfonamide core substituted with fluorine atoms at the 2- and 4-positions.
  • An N-methyl group and an N-[[4-(trifluoromethyl)phenyl]methyl] (benzyl-trifluoromethyl) substituent on the sulfonamide nitrogen.

This structure combines electron-withdrawing fluorine atoms and a lipophilic trifluoromethyl-benzyl group, which may enhance metabolic stability and target binding in biological systems. Below, we compare its properties and activities with structurally related sulfonamides.

Properties

IUPAC Name

2,4-difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5NO2S/c1-21(9-10-2-4-11(5-3-10)15(18,19)20)24(22,23)14-7-6-12(16)8-13(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXYEIGCJAHTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is suggested that the compound may have a high affinity for multiple receptors, which could indicate a broad spectrum of biological activities.

Mode of Action

The mode of action of the compound involves its interaction with its targets. Increasing fluorination dramatically increases binding to mammalian DHODHs. This suggests that the compound may exert its effects through enhanced binding to its targets, leading to changes in their function.

Biochemical Pathways

The compound’s potential to bind with high affinity to multiple receptors suggests that it may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s increased binding to mammalian dhodhs suggests that it may have good bioavailability

Result of Action

The compound’s potential to bind with high affinity to multiple receptors suggests that it may have a wide range of effects at the molecular and cellular level.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Benzene Ring N-Substituents Molecular Weight Key References
2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide 2,4-difluoro Methyl, [[4-(trifluoromethyl)phenyl]methyl] Not reported Target compound
2,4,6-Trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide 2,4,6-trimethyl [[4-(trifluoromethyl)phenyl]methyl] 357.39 g/mol
4-(Trifluoromethyl)benzenesulfonamide 4-CF₃ None (unsubstituted -SO₂NH₂) 225.19 g/mol
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 4-amino [4-(trifluoromethyl)phenyl] 316.30 g/mol
N-(3-Nitrophenyl)-N'-{4-[(3-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2,4-dioxo-5-thiazolidinylidene)methyl]phenyl}-urea Complex heterocyclic substituents Urea-linked trifluoromethyl-thiazolidinedione 683.64 g/mol

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl-Benzyl Group : Shared with , this group enhances lipophilicity and may improve membrane permeability compared to simpler N-substituents (e.g., unsubstituted -SO₂NH₂ in ) .
  • Amino vs.
Table 2: Reported Bioactivities of Analogs
Compound Name Biological Activity Mechanism/Application Reference
This compound Not explicitly reported (inference based on analogs) Potential enzyme inhibition or antimicrobial N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Antimicrobial Sulfonamide derivatives targeting microbial enzymes
N-(3-Nitrophenyl)-N'-{4-[(3-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2,4-dioxo-5-thiazolidinylidene)methyl]phenyl}-urea Anti-proliferative, AMPK activation Oncogenic signaling inhibition in PTEN-null cancer
3-Fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide Tyrosine Phosphatase 1B inhibition High GOLD score (64.34) for enzyme binding

Key Observations :

  • Antimicrobial Activity : Simple sulfonamides like those in and exhibit antimicrobial effects, suggesting the target compound’s fluorinated structure could share similar mechanisms .
  • Enzyme Inhibition : Fluorinated sulfonamides in show strong binding to Tyrosine Phosphatase 1B (GOLD scores >60), implying the target’s fluorine atoms may enhance affinity for enzyme active sites .
  • Anticancer Potential: The trifluoromethyl-thiazolidinedione derivative in demonstrates AMPK activation and anti-proliferative effects, highlighting the role of fluorinated groups in modulating oncogenic pathways .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine atoms and trifluoromethyl groups resist oxidative metabolism, extending half-life relative to amino-substituted analogs (e.g., ) .
  • Solubility: The target’s difluoro substitution may balance lipophilicity with moderate polarity, whereas methyl groups () or amino groups () create extremes in solubility profiles.

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